N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide is a complex organic compound that features a benzodioxole moiety, a bromine atom, and a sulfonamide group
Preparation Methods
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. The preparation begins with the formation of the benzodioxole moiety, followed by the introduction of the bromine atom and the sulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules. Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. .
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties and ability to inhibit specific enzymes.
Biology: The compound is used in studies related to cell signaling and molecular interactions.
Industry: It finds applications in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety plays a crucial role in binding to these targets, while the sulfonamide group enhances its solubility and stability. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds to N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide include:
1,3-Benzodioxole derivatives: These compounds share the benzodioxole core structure and exhibit similar chemical properties.
Sulfonamide derivatives: Compounds with sulfonamide groups are known for their medicinal properties, particularly as antibiotics and enzyme inhibitors.
Brominated aromatic compounds: These compounds are used in various chemical reactions and have applications in materials science. The uniqueness of this compound lies in its combination of these functional groups, which imparts specific chemical and biological properties .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO4S/c1-10-5-13(17)16(6-11(10)2)23(19,20)18-8-12-3-4-14-15(7-12)22-9-21-14/h3-7,18H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USPLZAVBAXCZFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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